ethyl 1-({3-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate
Description
Key structural features include:
- Piperidine-4-carboxylate core: This moiety is esterified with an ethyl group, enhancing lipophilicity and membrane permeability .
- Sulfonyl linkage: Connects the piperidine ring to a substituted phenyl group, likely influencing electronic properties and protein-binding interactions.
Computational tools like SHELX (used for crystallographic refinement) and molecular networking (via MS/MS cosine scores) could elucidate its 3D conformation and fragmentation patterns .
Properties
Molecular Formula |
C31H33N3O4S2 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
ethyl 1-[3-[3-(2-phenylethyl)-2-phenylimino-1,3-thiazol-4-yl]phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C31H33N3O4S2/c1-2-38-30(35)25-17-19-33(20-18-25)40(36,37)28-15-9-12-26(22-28)29-23-39-31(32-27-13-7-4-8-14-27)34(29)21-16-24-10-5-3-6-11-24/h3-15,22-23,25H,2,16-21H2,1H3 |
InChI Key |
HKWQQHDUDFNSLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Computational Similarity Metrics
Ethyl 1-({3-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate shares structural motifs with compounds analyzed in bioactivity clustering and similarity indexing studies:
- Tanimoto and Dice coefficients : These metrics quantify structural similarity by comparing molecular fingerprints (e.g., MACCS or Morgan fingerprints). For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto coefficients, suggesting analogous pharmacodynamic properties . Extending this approach, the target compound’s similarity to kinase inhibitors (e.g., ZINC00027361) could be assessed via molecular fingerprints and databases like ChEMBL .
- Hierarchical clustering : demonstrates that structurally related compounds cluster into groups with shared bioactivity profiles. The thiazole and sulfonyl groups in the target compound may align it with clusters of kinase or protease inhibitors.
Table 1: Hypothetical Similarity Indices
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) | Cosine Score (MS/MS) |
|---|---|---|---|
| Target vs. ZINC00027361 | 0.65 | 0.68 | 0.72 |
| Target vs. SAHA | 0.52 | 0.55 | 0.48 |
Bioactivity and Target Correlations
- Bioactivity profiling: Compounds with sulfonamide and thiazole motifs often exhibit kinase inhibition or epigenetic modulation. For instance, SAHA-like compounds target HDACs, while thiazole derivatives inhibit PI3K/AKT pathways . The target compound’s phenylimino-thiazole group may confer similar target affinities.
- QSAR models: highlights that QSAR models compare compounds against entire chemical populations.
Case Studies in Structural Analogues
- Aglaithioduline vs. SAHA : A 70% similarity index correlated with shared HDAC8 inhibition and pharmacokinetic properties . By analogy, the target compound’s sulfonyl-piperidine group may mimic SAHA’s zinc-binding domain.
- Kinase inhibitor ZINC00027361 : Structural alignment with the target compound’s thiazole ring could suggest overlapping binding modes in kinase active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
